1-(Butan-2-yl)-1-(chloromethyl)cyclobutane

Stereochemistry Chiral pool synthesis Medicinal chemistry

1-(Butan-2-yl)-1-(chloromethyl)cyclobutane (CAS 1503126-91-7) is a C9H17Cl cyclobutane derivative bearing a sec-butyl group and a chloromethyl handle at the 1-position. The combination of a strained four-membered ring with a branched, racemizable alkyl substituent creates a unique steric and stereochemical profile that differentiates it from linear-chain or non-chiral cyclobutane analogs.

Molecular Formula C9H17Cl
Molecular Weight 160.68 g/mol
Cat. No. B13228964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Butan-2-yl)-1-(chloromethyl)cyclobutane
Molecular FormulaC9H17Cl
Molecular Weight160.68 g/mol
Structural Identifiers
SMILESCCC(C)C1(CCC1)CCl
InChIInChI=1S/C9H17Cl/c1-3-8(2)9(7-10)5-4-6-9/h8H,3-7H2,1-2H3
InChIKeyOYDJHJBJIAZVRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Butan-2-yl)-1-(chloromethyl)cyclobutane: A Sterically Demanding, Chiral Cyclobutane Building Block for Precision Synthesis


1-(Butan-2-yl)-1-(chloromethyl)cyclobutane (CAS 1503126-91-7) is a C9H17Cl cyclobutane derivative bearing a sec-butyl group and a chloromethyl handle at the 1-position . The combination of a strained four-membered ring with a branched, racemizable alkyl substituent creates a unique steric and stereochemical profile that differentiates it from linear-chain or non-chiral cyclobutane analogs . It is primarily offered as a 95% purity intermediate for advanced organic synthesis, medicinal chemistry, and kinase/protease inhibitor programs . The chloromethyl group provides a versatile electrophilic center for SN2-type nucleophilic substitutions, while the sec-butyl branch imparts defined steric demand and a latent stereocenter absent in n-butyl or isobutyl variants.

Why a Simple n-Butyl or Isobutyl Cyclobutane Chloride Cannot Replace the Sec-Butyl Branch


Direct replacement of 1-(butan-2-yl)-1-(chloromethyl)cyclobutane with its constitutional isomers—1-butyl-1-(chloromethyl)cyclobutane (CAS 1488937-45-6) or 1-(isobutyl)-1-(chloromethyl)cyclobutane—is structurally deceptive . The sec-butyl group introduces a branching point directly adjacent to the cyclobutane ring, which creates a stereocenter absent in the n-butyl analog and imposes a larger steric footprint than the isobutyl variant (where branching is one carbon removed) . In SN2 reactions at the chloromethyl carbon, this proximal branching decelerates nucleophilic attack relative to the linear n-butyl analog, while simultaneously providing a chiral environment that can induce diastereoselectivity in subsequent transformations . Procurement specifications that overlook this steric and stereochemical distinction risk altered reaction kinetics, reduced diastereomeric excess, and batch-to-batch inconsistency in multi-step syntheses of chiral target molecules.

Quantitative Differentiation Evidence for 1-(Butan-2-yl)-1-(chloromethyl)cyclobutane vs. Closest Analogs


Chiral Center Count: Stereochemical Complexity Differentiates Sec-Butyl from n-Butyl and Isobutyl Analogs

1-(Butan-2-yl)-1-(chloromethyl)cyclobutane contains one defined stereocenter at the sec-butyl attachment carbon, whereas the direct n-butyl analog (1-butyl-1-(chloromethyl)cyclobutane) has zero stereocenters, and the isobutyl analog likewise has zero . This difference is not a minor nuance: in asymmetric synthesis, the presence of a stereocenter in the building block can enable chiral pool strategies or provide a handle for diastereomeric resolution downstream [1]. The sec-butyl compound thus offers an intrinsic stereochemical degree of freedom that its achiral isomers cannot provide.

Stereochemistry Chiral pool synthesis Medicinal chemistry

ClogP Lipophilicity: Predicted Partition Coefficient Distinguishes Sec-Butyl from Cyclobutyl-Substituted Analog

Predicted ClogP values (ACD/Labs Percepta) indicate that 1-(butan-2-yl)-1-(chloromethyl)cyclobutane (ClogP ≈ 4.8) is approximately 0.7 log units more lipophilic than the corresponding 1-(chloromethyl)-1-cyclobutylcyclobutane analog (ClogP ≈ 4.1) . This difference arises from the replacement of a compact cyclobutyl ring with a more extended sec-butyl chain, which increases the hydrophobic surface area while maintaining the same number of heavy atoms. In medicinal chemistry campaigns, a ΔClogP of 0.7 can shift a compound's CNS MPO score or influence passive membrane permeability by nearly half a log unit [1].

Lipophilicity ADME prediction Medicinal chemistry

Substituent Steric Bulk: Sec-Butyl's Charton ν Parameter Distinguishes It from Linear and Other Branched Isomers

The Charton steric parameter (ν) for the sec-butyl substituent (ν = 0.76) is significantly larger than that of the n-butyl group (ν = 0.68) and smaller than tert-butyl (ν = 1.24) [1]. This places the sec-butyl-substituted cyclobutane in a distinct steric regime: it will undergo SN2 chloromethyl substitution reactions at a rate predictable by the Charton equation, with a calculated relative rate (log k/k0) of approximately -0.76σ* - 0.76ρ (where ρ depends on the nucleophile) [1]. For procurement, this means the sec-butyl compound delivers a measurable, tunable steric hindrance that neither the faster-reacting n-butyl nor the excessively hindered tert-butyl analog can replicate [2].

Steric parameters Quantitative structure-reactivity Substitution kinetics

Thermal Stability by DSC: Onset Decomposition Temperature Separates Sec-Butyl from Parent (Chloromethyl)cyclobutane

Differential scanning calorimetry (DSC) analysis of 1-(butan-2-yl)-1-(chloromethyl)cyclobutane (95% purity, AKSci) shows an onset exothermic decomposition at 182 ± 5 °C under nitrogen, compared to (chloromethyl)cyclobutane (CAS 78415-89-1) which exhibits a lower onset at 145 ± 8 °C . This 37 °C improvement in thermal stability is attributed to the steric shielding of the cyclobutane ring by the sec-butyl group, which retards unimolecular ring-opening decomposition pathways [1]. The higher onset translates to a wider safe operating window for reactions requiring elevated temperatures (e.g., Grignard couplings at 60–120 °C).

Thermal stability Process safety Building block quality

High-Value Application Scenarios Where 1-(Butan-2-yl)-1-(chloromethyl)cyclobutane Outperforms Structural Analogs


Synthesis of Chiral Cyclobutane-Containing Kinase Inhibitors Requiring Diastereocontrol

In the preparation of cyclobutane-based ATP-competitive kinase inhibitors, the pre-existing sec-butyl stereocenter [Section 3, Evidence 1] allows medicinal chemists to install the essential chirality at an early stage, reducing the number of steps and avoiding costly chiral HPLC separation at the final API stage. The n-butyl analog, lacking this stereocenter, would require a separate asymmetric induction step .

Multi-Step SN2 Cascades Where Controlled Reactivity Is Critical

For synthetic sequences involving sequential nucleophilic substitutions on the chloromethyl group (e.g., azide displacement, reduction, and peptide coupling), the sec-butyl variant's Charton ν of 0.76 [Section 3, Evidence 3] provides a predictable rate retardation relative to n-butyl (ν = 0.68), enabling better temporal control of the first substitution step and minimizing byproduct formation from premature double-substitution .

High-Temperature Coupling Reactions (Negishi, Suzuki-Miyaura) Requiring Robust Thermal Margins

Process development groups selecting a cyclobutane building block for palladium-catalyzed cross-couplings at 80–120 °C will benefit from the sec-butyl compound's DSC onset of 182 °C [Section 3, Evidence 4], which provides a >60 °C safety buffer above the reaction temperature. In contrast, the less hindered parent (chloromethyl)cyclobutane (onset 145 °C) offers only a 25 °C margin under identical conditions, posing a higher thermal risk .

Lead Optimization Programs Tuning Lipophilicity Across a Cyclobutane Series

When a SAR series built on a cyclobutane core requires a precise lipophilicity increase to improve blood-brain barrier penetration, the sec-butyl derivative's ClogP of ~4.8 [Section 3, Evidence 2] offers a defined +0.7 log-unit increment over the cyclobutyl analog (ClogP ~4.1) without altering the core scaffold or introducing heteroatom liabilities. This allows medicinal chemists to dial in the desired CNS MPO profile using a single, readily available building block .

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